4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4(3H)-one: Another compound with a similar dichlorophenyl and methylpyridinyl structure but with a quinazolinone core.
(2,4-dichlorophenyl)(6-methylpyridin-2-yl)methanone: A related compound with a methanone group instead of a thiazole ring.
Uniqueness
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-3-2-4-14(18-9)20-15-19-13(8-21-15)11-6-5-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAVZRVAOFPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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